2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole
Overview
Description
2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a tert-butyldimethylsilyloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole typically involves the reaction of 4-bromothiazole with tert-butyldimethylsilyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolines.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution: Formation of 2-(tert-butyldimethylsilyloxymethyl)-4-aminothiazole or 2-(tert-butyldimethylsilyloxymethyl)-4-thiolthiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolines.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the thiazole ring undergoes changes in oxidation state, affecting its electronic properties. The tert-butyldimethylsilyloxymethyl group provides steric protection and influences the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyldimethylsilyloxymethyl)acetic acid: Similar in structure but with an acetic acid moiety instead of a thiazole ring.
2-(Tert-butyldimethylsilyloxymethyl)-6-(trimethylsilyl)ethynylfuro[3,2-b]pyridine: Contains a furo[3,2-b]pyridine ring instead of a thiazole ring
Uniqueness
2-(Tert-butyldimethylsilyloxymethyl)-4-bromothiazole is unique due to the combination of the thiazole ring and the tert-butyldimethylsilyloxymethyl group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and bioactive compounds .
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-6-9-12-8(11)7-14-9/h7H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNDUXPZLNEZHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNOSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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